molecular formula C8H6FNO B020390 5-Fluorooxindole CAS No. 56341-41-4

5-Fluorooxindole

Cat. No.: B020390
CAS No.: 56341-41-4
M. Wt: 151.14 g/mol
InChI Key: DDIIYGHHUMKDGI-UHFFFAOYSA-N
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Description

Oxindole derivatives are a class of organic compounds characterized by the presence of an oxindole scaffold, which is a fused bicyclic structure consisting of an indole ring and a lactam ring. These compounds are found in various natural products and pharmaceutically relevant molecules. The oxindole scaffold is known for its biological activity and is a key structural feature in many natural products, agrochemicals, and pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxindole derivatives can be synthesized through various methods. One common approach involves the palladium-catalyzed cyclization of α-chloroacetanilides to oxindoles. This method uses 2-(di-tert-butylphosphino)biphenyl as a ligand and triethylamine as a stoichiometric base . Another method involves the use of N-heterocyclic nitrenium salts as catalytic electron acceptors for charge transfer complex photoactivations under blue light irradiation . Additionally, a photocatalytic strategy for hydroarylation of alkenes using thiolate as a catalytic electron donor has been developed .

Industrial Production Methods: Industrial production of oxindole derivatives often involves large-scale synthesis using catalytic processes. For example, a visible-light-induced modular methodology has been reported for the synthesis of complex 3,3′-disubstituted oxindole derivatives. This method allows for the synthesis of a library of valuable fluoroalkyl-containing oxindole derivatives under mild conditions without the need for metal or photocatalysts .

Chemical Reactions Analysis

Types of Reactions: Oxindole derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, 1,3-dipolar cyclizations, cyclopropanations, and ring-opening reactions of aziridines are commonly used to construct diverse oxindole derivatives .

Common Reagents and Conditions: Common reagents used in the synthesis of oxindole derivatives include palladium catalysts, N-heterocyclic nitrenium salts, and thiolate. Reaction conditions often involve the use of blue light irradiation, photocatalytic strategies, and catalytic electron donors .

Major Products: The major products formed from these reactions include 3,3′-disubstituted oxindoles, fluoroalkyl-containing oxindole derivatives, and various polycyclic heterocycle molecules .

Scientific Research Applications

Medicinal Applications

1.1 Analgesic and Anti-inflammatory Properties

5-Fluorooxindole has demonstrated notable analgesic effects, particularly in alleviating inflammatory pain. Studies indicate that it enhances the analgesic effects of morphine and inhibits oxidative stress and inflammatory responses associated with peripheral inflammation. The compound has shown efficacy in animal models, where it modulated the expression of various proteins related to pain pathways, such as nitric oxide synthase (NOS2) and inflammatory markers like CD11b/c and IBA-1 .

1.2 Antidiabetic Potential

Derivatives of this compound have been identified as potential α-glucosidase inhibitors, which are crucial for managing type 2 diabetes by slowing carbohydrate digestion and absorption. This property positions this compound as a promising candidate for further research aimed at developing new antidiabetic agents .

1.3 Anticancer Activity

Research indicates that this compound can serve as a synthetic intermediate in the development of anticancer drugs. The compound's structure allows for modifications that may enhance its bioactivity against various cancer cell lines. Its role as a precursor in synthesizing other bioactive compounds underscores its significance in cancer research .

Material Science Applications

2.1 Solar Cells

This compound is utilized in dye-sensitized solar cells (DSSCs), where it acts as an acceptor material. Its incorporation into solar cell designs has resulted in improved power conversion efficiencies, with reported efficiencies reaching 6.35%. Additionally, oxindole-modified polymers are being explored as donor materials in non-fullerene polymer solar cells, achieving efficiencies up to 8.27% when paired with specific acceptors like Y6 (BTP-4F) .

2.2 Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a suitable candidate for use in OLEDs, where its fluorescent properties can be harnessed to create efficient light-emitting materials. The fluorinated structure enhances the stability and performance of OLED devices, contributing to advancements in display technologies .

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through various chemical reactions involving readily available precursors. Notably, processes have been developed that allow for high-yield production from simpler starting materials, making it accessible for further research and application . The presence of fluorine enhances the compound's metabolic stability and lipophilicity, which are advantageous traits for pharmaceutical applications .

Summary Table of Applications

Application Area Details
Analgesic Effects Enhances morphine's analgesic effects; inhibits oxidative stress and inflammation .
Antidiabetic Acts as an α-glucosidase inhibitor; potential for type 2 diabetes treatment .
Anticancer Serves as a synthetic intermediate for anticancer drug development .
Solar Cells Used as an acceptor in DSSCs; achieves power conversion efficiencies up to 8.27% .
OLEDs Utilized for fluorescent properties; enhances stability and performance .

Biological Activity

Chemical Structure and Properties

5-Fluorooxindole is characterized by the presence of a fluorine atom at the 5-position of the oxindole structure. This modification is believed to enhance the compound's pharmacological properties, including metabolic stability and bioavailability.

1. α-Glucosidase Inhibition

Recent studies have highlighted the efficacy of this compound derivatives as α-glucosidase inhibitors. This mechanism is crucial for managing blood glucose levels in diabetic patients by inhibiting carbohydrate digestion.

  • Research Findings : A study synthesized several 5-fluoro-2-oxindole derivatives and evaluated their α-glucosidase inhibitory activities. Notably, compounds such as 3d , 3f , and 3i exhibited IC50 values of 56.87 ± 0.42 μM, 49.89 ± 1.16 μM, and 35.83 ± 0.98 μM, respectively, significantly outperforming acarbose (IC50 = 569.43 ± 43.72 μM) and even the parent compound 5-fluoro-2-oxindole (IC50 = (7.51 ± 0.17)×10^3 μM) .
CompoundIC50 (μM)Comparison to Acarbose
5-Fluoro-2-oxindole(7.51 ± 0.17)×10^3-
Compound 3d56.87 ± 0.42~10-fold better
Compound 3f49.89 ± 1.16~11-fold better
Compound 3i35.83 ± 0.98~15-fold better

2. Anti-Cancer Activity

This compound has shown promise in cancer therapy through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells.

  • Case Study : A study explored the potential of fluoro-flavonoid derivatives, including those related to oxindoles, as targeted anti-lung cancer drugs using molecular docking techniques to identify interactions with key protein targets such as HER2 and EGFR . The binding affinities observed were significantly higher than those of reference drugs, indicating a strong potential for therapeutic application.

3. Anti-Inflammatory Effects

The anti-inflammatory properties of oxindoles are well-documented, with studies suggesting that derivatives like this compound can inhibit pro-inflammatory cytokines and pathways.

  • Mechanism : The presence of fluorine in the oxindole structure is believed to enhance its interaction with inflammatory mediators, leading to reduced inflammation in various models .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions from readily available precursors such as diethyl malonate derivatives . The synthetic routes have been optimized to achieve high yields and purity.

Synthesis Overview

  • Starting Material : Diethyl malonate or similar compounds.
  • Cyclization : Under reductive conditions to form intermediates.
  • Decarboxylation : To yield the final product—this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for producing 5-Fluorooxindole with high purity?

  • Methodological Answer : The synthesis of this compound (CAS 56341-41-4) typically involves fluorination of oxindole derivatives or cyclization of fluorinated precursors. Key steps include:

  • Catalytic fluorination : Using agents like Selectfluor™ under controlled pH and temperature to minimize side reactions .
  • Purification : Recrystallization from methanol-ether mixtures yields high-purity crystals (melting point: 143–147°C). Chromatographic techniques (e.g., HPLC) are recommended for isolating intermediates .
  • Validation : Confirm purity via NMR (¹H/¹³C) and mass spectrometry, ensuring absence of unreacted starting materials .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use ¹⁹F NMR to confirm fluorination at the 5-position. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) .
  • X-ray crystallography : Resolve crystal structure to validate bond angles and intermolecular interactions .
  • Thermal analysis : Differential scanning calorimetry (DSC) determines thermal stability and phase transitions .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions in biological data (e.g., cytotoxicity, enzyme inhibition) often arise from:

  • Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., 5-Fluorouracil for comparison) .
  • Structural analogs : Synthesize and test derivatives with systematic substitutions (e.g., 5-Fluoro vs. 5-Chloro) to isolate electronic effects .
  • Meta-analysis : Use tools like RevMan to aggregate published data, identifying outliers through funnel plots or sensitivity analyses .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry using Gaussian or ORCA to predict regioselectivity in electrophilic substitution reactions .
  • Docking studies : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
  • Machine learning : Train models on existing reaction databases (e.g., Reaxys) to forecast feasible reaction conditions .

Q. What are the best practices for ensuring reproducibility in this compound-based pharmacological studies?

  • Methodological Answer :

  • Detailed protocols : Document synthetic steps, solvent ratios, and purification methods in Supplementary Information .
  • Open data : Share raw spectral data (e.g., via Figshare) and computational scripts (e.g., GitHub) .
  • Replication studies : Collaborate with independent labs to validate key findings, addressing batch-to-batch variability .

Q. Literature and Data Analysis

Q. What strategies optimize literature searches for this compound-related research?

  • Methodological Answer :

  • Database selection : Use Scopus or PubMed with Boolean queries: TITLE-ABS-KEY("this compound" OR "5-Fluoro-2-oxindole") AND (LIMIT-TO(SUBJAREA, "CHEM")) .
  • Citation tracking : Tools like Connected Papers map seminal studies and emerging trends .
  • Critical appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to filter low-quality sources .

Q. How should researchers design experiments to investigate the SAR (Structure-Activity Relationship) of this compound derivatives?

  • Methodological Answer :

  • Scaffold modification : Introduce substituents at positions 3, 4, or 7 to assess steric/electronic effects .
  • High-throughput screening : Use plate-based assays to test libraries of derivatives against target enzymes (e.g., CDK inhibitors) .
  • Data normalization : Express IC₅₀ values relative to a common reference compound to enable cross-study comparisons .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (per S24/25 guidelines) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles (S22 compliance) .
  • Waste disposal : Neutralize residues with alkaline hydrolysis before disposal in designated containers .

Properties

IUPAC Name

5-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIIYGHHUMKDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395649
Record name 5-Fluorooxindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56341-41-4
Record name 5-Fluoro-1,3-dihydroindol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56341-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-oxindole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluorooxindole
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Record name 5-fluoro-1,3-dihydro-2H-indol-2-one
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Record name 5-FLUORO-2-OXINDOLE
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Synthesis routes and methods I

Procedure details

5-Fluoroisatin (8.2 g) was dissolved in 50 mL of hydrazine hydrate and refluxed for 1.0 hr. The reaction mixtures were then poured in ice water. The precipitate was then filtered, washed with water and dried in a vacuum oven to afford the title compound.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 11.1 g (0.1 mol) of 4-fluoroaniline in 200 ml of dichloromethane, at -60° to -65° C., was added, dropwise, a solution of 10.8 g (0.1 mol) of t-butyl hypochlorite in 25 ml of dichloromethane. Stirring was continued for 10 minutes at -60° to -65° C., and then was added, dropwise, a solution of 13.4 g (0.1 mol) of ethyl 2-(methylthio)acetate in 25 ml of dichloromethane. Stirring was continued at -60° C. for 1 hour and then was added, dropwise, at -60° to -65° C., a solution of 11.1 g (0.11 mol) of triethylamine in 25 ml of dichloromethane. The cooling bath was removed, and when the reaction mixture had warmed to room temperature, 100 ml of water was added. The phases were separated, and the organic phase was washed with saturated sodium chloride solution, dried (Na2SO4) and evaporated in vacuo. The residue was dissolved in 350 ml of diethyl ether, to which was added 40 ml of 2N hydrochloric acid. This mixture was stirred at room temperature overnight. The phases were separated and the ether phase was washed
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three
Quantity
11.1 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluorooxindole
Reactant of Route 2
5-Fluorooxindole
Reactant of Route 3
5-Fluorooxindole
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Reactant of Route 4
5-Fluorooxindole
Reactant of Route 5
5-Fluorooxindole
Reactant of Route 6
5-Fluorooxindole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.